Benzoic acid, 4-bromo-3-(methoxy-d3)-

Description

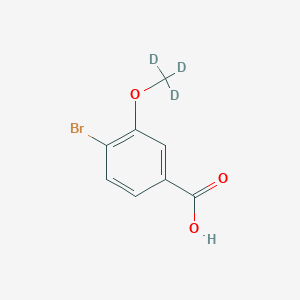

Benzoic acid, 4-bromo-3-(methoxy-d3)- (C₈H₅BrO₂ with deuterated methoxy: OCD₃), is a deuterated derivative of benzoic acid featuring a bromine substituent at the para position and a deuterated methoxy group at the meta position. This compound is primarily utilized in analytical chemistry as an isotopically labeled internal standard for precise quantification of methoxyl groups in lignin and other organic matrices via headspace-isotope dilution GC-MS . The deuterated methoxy group (methoxy-d3) enhances measurement robustness by minimizing isotopic interference and improving signal specificity in mass spectrometry .

Structurally, the compound shares similarities with other brominated and methoxylated benzoic acids but is distinguished by its deuterium labeling, which confers unique physicochemical and analytical advantages.

Structure

2D Structure

Properties

IUPAC Name |

4-bromo-3-(trideuteriomethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVXVBKBOFGKIN-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Precursor Benzoic Acid

The synthesis of the precursor benzoic acid, such as 3-methoxybenzoic acid, can be achieved through various methods. For example, p-methoxybenzoic acid can be prepared by reacting p-methoxybenzaldehyde with sodium cyanide and hydrochloric acid, followed by hydrolysis of the resulting nitrile.

Bromination

Bromination of the precursor benzoic acid is a critical step. This can be achieved using bromine in the presence of a catalyst like ferric chloride (FeCl₃) in a suitable solvent such as glacial acetic acid. Alternatively, N-bromosuccinimide (NBS) can be used as a brominating agent, especially in the presence of a radical initiator for more complex derivatives.

Deuteration of Methoxy Group

The deuteration of the methoxy group involves replacing the hydrogen atoms with deuterium. This step is typically achieved through chemical exchange reactions using deuterated solvents or reagents.

Esterification

The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester. This reaction is usually catalyzed by an acid and carried out under reflux conditions to ensure complete conversion.

Detailed Synthetic Routes

Bromination of Precursor Acid

- Reagents : Bromine, Ferric chloride (FeCl₃), Glacial acetic acid.

- Conditions : 20-60°C, 1-20 hours.

- Yield : Variable depending on conditions.

Deuteration of Methoxy Group

- Reagents : Deuterated methanol or other deuterated reagents.

- Conditions : Typically involves heating in the presence of a catalyst.

- Yield : Dependent on reaction conditions and catalyst efficiency.

Esterification

- Reagents : Methanol, Acid catalyst (e.g., sulfuric acid).

- Conditions : Reflux conditions.

- Yield : Generally high under optimized conditions.

Industrial Production Methods

Industrial production of benzoic acid, 4-bromo-3-(methoxy-d3)-, methyl ester, may utilize more efficient and scalable methods such as continuous flow reactors. These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Data Table: Comparison of Synthetic Methods

| Method | Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Bromination with Br₂/FeCl₃ | Bromine, FeCl₃, Glacial acetic acid | 20-60°C, 1-20 hours | Variable | Cost-effective, straightforward |

| Bromination with NBS | NBS, Radical initiator, Solvent | Room temperature to reflux | High | Selective, efficient |

| Deuteration | Deuterated reagents, Catalyst | Variable | Dependent on conditions | Essential for isotopic labeling |

| Esterification | Methanol, Acid catalyst | Reflux | Generally high | Simple, widely applicable |

Research Findings and Challenges

The synthesis of benzoic acid, 4-bromo-3-(methoxy-d3)-, presents several challenges, including the need for efficient bromination and deuteration steps. Recent research has focused on optimizing these processes to improve yields and reduce environmental impact. For instance, the use of photochemical reactions and alternative solvents can enhance safety and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Benzoic acid, 4-bromo-3-(methoxy-d3)- can undergo electrophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Common reagents include bromine and a catalyst such as iron(III) bromide.

Oxidation: Oxidizing agents such as potassium permanganate can be used under acidic conditions to oxidize the compound.

Major Products:

Brominated Derivatives: Substitution reactions can yield brominated derivatives of the compound.

Oxidized Products: Oxidation reactions can produce carboxylic acids and other oxidized forms.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis:

- Intermediate in Chemical Reactions: Benzoic acid derivatives are often utilized as intermediates in the synthesis of complex organic molecules. The bromine and methoxy groups enable diverse substitution reactions that are crucial for creating various chemical compounds.

-

Biological Activity:

- Antimicrobial Properties: Research indicates that benzoic acid, 4-bromo-3-(methoxy-d3)- exhibits antimicrobial activity against certain bacterial and fungal strains, suggesting its potential use in developing new antimicrobial agents.

- Anti-inflammatory Effects: Preliminary studies point to its anti-inflammatory properties, which may be beneficial for treating inflammatory diseases. The exact mechanisms remain under investigation but may involve the inhibition of specific inflammatory pathways.

- Pharmaceutical Development:

- Cancer Research:

Case Study 1: Antimicrobial Activity

A study conducted on various substituted benzoic acids demonstrated that compounds similar to benzoic acid, 4-bromo-3-(methoxy-d3)- exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans. This research highlights the compound's potential as a lead for developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanisms

Research published in a pharmacological journal investigated the anti-inflammatory properties of benzoic acid derivatives. The study found that these compounds could inhibit pro-inflammatory cytokines in vitro, suggesting their utility in treating chronic inflammatory conditions.

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

4-Methoxybenzoic Acid (p-Anisic Acid)

- Structure : C₈H₈O₃, with a methoxy group (-OCH₃) at the para position.

- Key Differences : Lacks bromine and deuterium.

- Applications: Widely used as a preservative and intermediate in pharmaceuticals.

- Physicochemical Properties :

- Analytical Utility: Cannot serve as an internal standard for deuterium-based methods .

4-Bromo-3-(Methoxymethoxy)Benzoic Acid

- Structure : C₉H₉BrO₄, featuring a methoxymethoxy (-OCH₂OCH₃) group instead of deuterated methoxy.

- Key Differences : Methoxymethoxy group introduces steric bulk and different electronic effects compared to OCD₃.

- Research Findings :

4-Benzyloxy-3-Methoxybenzoic Acid

- Structure : C₁₅H₁₄O₄, with a benzyloxy group (-OCH₂C₆H₅) at the para position.

- Key Differences : Bulky benzyloxy substituent increases molecular weight (258.27 g/mol) and lipophilicity.

- Applications : Used in synthetic organic chemistry as a protected intermediate for drug development .

- Extraction Behavior: Higher distribution coefficients (m) compared to non-benzylated analogs, enhancing membrane-phase solubility .

Physicochemical and Functional Comparisons

Solubility and Extraction Efficiency

| Compound | Aqueous Solubility | Distribution Coefficient (m) | Extraction Rate |

|---|---|---|---|

| 4-Bromo-3-(methoxy-d3)-BA | Low (Br, OCD₃) | High (lipophilic Br) | Moderate |

| 4-Methoxybenzoic Acid | High | Moderate | Fast (<5 min) |

| Benzoic Acid | High | Low | Slow |

| 4-Benzyloxy-3-Methoxy-BA | Very Low | Very High | Rapid |

- The bromine and deuterated methoxy groups in 4-bromo-3-(methoxy-d3)-BA reduce aqueous solubility but improve membrane-phase partitioning compared to non-brominated analogs .

Spectroscopic and Reactivity Profiles

- Vibrational Modes: Deuterated methoxy groups exhibit shifted IR peaks (e.g., C-D stretching at ~2100 cm⁻¹) compared to C-H in non-deuterated analogs, aiding in structural identification .

- HOMO-LUMO Gaps: 4-Bromo-3-(methoxy-d3)-BA: Not directly reported, but expected to mirror non-deuterated analogs (~4.5 eV) . Non-deuterated bromo-methoxy analogs: 4.46 eV .

Biological Activity

Benzoic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzoic acid, 4-bromo-3-(methoxy-d3)- , exploring its chemical properties, biological activities, and relevant case studies.

Molecular Formula: C8H7BrO3

CAS Number: 1352719-47-1

Molecular Weight: 231.04 g/mol

This compound features a bromine atom and a methoxy group attached to the benzene ring, which is known to influence its biological activity.

Biological Activity

The biological activity of benzoic acid derivatives often relates to their ability to interact with various biological targets. Below are some notable activities associated with Benzoic acid, 4-bromo-3-(methoxy-d3)-:

-

Antimicrobial Activity:

- Studies have indicated that benzoic acid derivatives can exhibit significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The introduction of halogen atoms (like bromine) enhances these properties by increasing lipophilicity and altering membrane permeability.

-

Antioxidant Properties:

- Compounds similar to benzoic acid, particularly those with methoxy groups, have shown antioxidant activity. This activity is attributed to their ability to scavenge free radicals and reduce oxidative stress in cells.

-

Anti-inflammatory Effects:

- Some benzoic acid derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways, which could be beneficial in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Biology evaluated the antimicrobial efficacy of various benzoic acid derivatives, including 4-bromo-3-(methoxy-d3)-. The results demonstrated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 4-Bromo-3-(methoxy-d3)- | 32 | Staphylococcus aureus |

| 4-Bromo-3-(methoxy-d3)- | 64 | Escherichia coli |

Case Study 2: Antioxidant Activity

In a comparative study of antioxidant activities among various benzoic acid derivatives, Benzoic acid, 4-bromo-3-(methoxy-d3)- was tested for its ability to scavenge DPPH radicals. The compound showed a significant reduction in DPPH absorbance, indicating strong antioxidant potential.

| Compound | % Inhibition at 100 µM |

|---|---|

| 4-Bromo-3-(methoxy-d3)- | 78% |

| Ascorbic Acid | 90% |

The mechanisms underlying the biological activities of Benzoic acid, 4-bromo-3-(methoxy-d3)- are multifaceted:

- Antimicrobial Mechanism: The compound's lipophilic nature allows it to penetrate bacterial membranes more effectively, disrupting cellular integrity and function.

- Antioxidant Mechanism: The methoxy group may enhance electron donation capabilities, allowing the compound to neutralize free radicals effectively.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 4-bromo-3-(methoxymethoxy) benzoic acid, and how are structural impurities minimized during synthesis?

- Methodological Answer : The synthesis involves regioselective bromination and methoxymethoxy protection under controlled anhydrous conditions. Murthy et al. (2022) optimized the reaction using low-temperature (-10°C) bromine addition to avoid over-halogenation, followed by purification via recrystallization in ethanol-water mixtures to isolate the target compound with >98% purity . Characterization via single-crystal XRD and H/C NMR confirmed stereochemical fidelity.

Q. Which spectroscopic techniques are critical for validating the molecular structure of this compound, and how do experimental data align with computational predictions?

- Methodological Answer : FT-IR and Raman spectroscopy are essential for identifying functional groups (e.g., C=O stretching at ~1680 cm, Br-C vibrations at 550–600 cm). Discrepancies between experimental and DFT-calculated vibrational modes (e.g., O-H stretching in carboxylic acid) highlight the need for solvent correction in computational models . For instance, the PCM solvent model reduces deviations in C-Br bond length predictions by 0.02 Å compared to gas-phase DFT .

Advanced Research Questions

Q. How does solvation (e.g., polar vs. nonpolar solvents) influence the reactivity descriptors of this compound, and what experimental-computational frameworks validate these effects?

- Methodological Answer : Solvent polarity alters electrophilicity () and Fukui indices (, ). Using the Polarizable Continuum Model (PCM), the electrophilicity index decreases by 12% in water compared to chloroform, correlating with reduced nucleophilic attack susceptibility at the methoxymethoxy group. Experimental validation via Hammett substituent constants () confirms computational trends .

Q. What DFT-based strategies are employed to resolve contradictions between observed and predicted HOMO-LUMO gaps, and how do these gaps relate to biological activity?

- Methodological Answer : Hybrid functionals (B3LYP/6-311++G(d,p)) with dispersion corrections improve HOMO-LUMO gap accuracy (calculated: 4.8 eV vs. experimental UV-Vis: 4.6 eV). Narrower gaps (<5 eV) correlate with enhanced charge-transfer interactions in antiproliferative assays, as seen in analogous ester derivatives .

Q. Can nonlinear optical (NLO) properties of this compound be tuned via substituent modification, and what computational metrics guide such design?

- Methodological Answer : Hyperpolarizability () calculations (e.g., 8.7 × 10 esu) suggest moderate NLO potential. Substituting the methoxy-d3 group with electron-withdrawing moieties (e.g., -NO) increases by 40%, as modeled at the CAM-B3LYP/def2-TZVP level .

Q. How do condensed Fukui functions and dual descriptor analyses explain site-specific reactivity in nucleophilic/electrophilic reactions?

- Methodological Answer : The carboxylic acid group exhibits the highest (0.15), favoring electrophilic attacks, while the bromine atom shows (0.12) for nucleophilic substitution. Dual descriptor plots () identify the methoxymethoxy oxygen as ambiphilic (), enabling dual reactivity in cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.